2-Methoxy-5-isopropylbenzyl alcohol
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Overview
Description
2-Methoxy-5-isopropylbenzyl alcohol is an organic compound with the molecular formula C11H16O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and an isopropyl group (-CH(CH3)2) at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-isopropylbenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 2-methoxybenzyl alcohol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This method ensures high yield and purity of the final product. The use of palladium or platinum catalysts is common in such hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-isopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products:
Oxidation: 2-Methoxy-5-isopropylbenzaldehyde, 2-Methoxy-5-isopropylbenzoic acid.
Reduction: 2-Methoxy-5-isopropylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Methoxy-5-isopropylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-isopropylbenzyl alcohol involves its interaction with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to penetrate biological membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to alter cellular redox states and enzyme activities.
Comparison with Similar Compounds
2-Methoxybenzyl alcohol: Lacks the isopropyl group, making it less lipophilic.
5-Isopropylbenzyl alcohol: Lacks the methoxy group, affecting its chemical reactivity.
Benzyl alcohol: The parent compound without any substituents, making it more hydrophilic.
Uniqueness: 2-Methoxy-5-isopropylbenzyl alcohol is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical and physical properties. These substitutions enhance its lipophilicity and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
(2-methoxy-5-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKBTYWUFSGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562840-54-4 |
Source
|
Record name | [2-methoxy-5-(propan-2-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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